Cas no 924904-15-4 (7H-Purine, 6-chloro-7-[[4-(chloromethyl)phenyl]methyl]-)

7H-Purine, 6-chloro-7-[[4-(chloromethyl)phenyl]methyl]- structure
924904-15-4 structure
Product Name:7H-Purine, 6-chloro-7-[[4-(chloromethyl)phenyl]methyl]-
CAS No:924904-15-4
MF:C13H10Cl2N4
MW:293.151299953461
CID:736054
PubChem ID:24204506
Update Time:2025-04-19

7H-Purine, 6-chloro-7-[[4-(chloromethyl)phenyl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 7H-Purine, 6-chloro-7-[[4-(chloromethyl)phenyl]methyl]-
    • 6-chloro-7-[[4-(chloromethyl)phenyl]methyl]purine
    • N/A.
    • 924904-15-4
    • 6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine
    • DTXSID60639830
    • CHEMBL2262433
    • Benzeneacetic acid, alpha-methyl-alpha-propyl-, Methyl ester
    • 6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine
    • NSC732087
    • NSC-732087
    • AKOS030559734
    • Inchi: 1S/C13H10Cl2N4/c14-5-9-1-3-10(4-2-9)6-19-8-18-13-11(19)12(15)16-7-17-13/h1-4,7-8H,5-6H2
    • InChI Key: ZWJCVKMMYBZQLN-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)N=CN2CC1C=CC(CCl)=CC=1

Computed Properties

  • Exact Mass: 292.0282517g/mol
  • Monoisotopic Mass: 292.0282517g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 43.6Ų

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